molecular formula C6H11N3O B2415962 3-(Azidomethyl)-2-methyloxolane CAS No. 2228591-57-7

3-(Azidomethyl)-2-methyloxolane

Cat. No.: B2415962
CAS No.: 2228591-57-7
M. Wt: 141.174
InChI Key: MPBRBICUFPOELN-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-2-methyloxolane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in various chemical reactions, particularly in the synthesis of heterocycles and other complex molecules. The azidomethyl group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-2-methyloxolane typically involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This process forms the oxetane ring and replaces bromide substituents with azide ions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-2-methyloxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-2-methyloxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-2-methyloxolane is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the oxetane ring. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(azidomethyl)-2-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-6(2-3-10-5)4-8-9-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBRBICUFPOELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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